3,4-Dibromo-5-fluoropyridine

Regioselective cross-coupling Palladium catalysis Halogenated pyridine

3,4-Dibromo-5-fluoropyridine is a heterocyclic building block featuring a pyridine core substituted with two bromine atoms at the 3- and 4-positions and one fluorine atom at the 5-position. With a molecular weight of 254.88 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area of 12.9 Ų, this compound belongs to the class of halogenated pyridines widely employed as intermediates in pharmaceutical and agrochemical synthesis.

Molecular Formula C5H2Br2FN
Molecular Weight 254.884
CAS No. 1260843-59-1
Cat. No. B594355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5-fluoropyridine
CAS1260843-59-1
Synonyms3,4-Dibromo-5-fluoropyridine
Molecular FormulaC5H2Br2FN
Molecular Weight254.884
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)Br)F
InChIInChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H
InChIKeyKJVNORXSGJINCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-5-fluoropyridine (CAS 1260843-59-1) – A Position-Specific Dihalogenated Pyridine Building Block for Regioselective Cross-Coupling


3,4-Dibromo-5-fluoropyridine is a heterocyclic building block featuring a pyridine core substituted with two bromine atoms at the 3- and 4-positions and one fluorine atom at the 5-position [1]. With a molecular weight of 254.88 g/mol, a computed XLogP3 of 2.3, and a topological polar surface area of 12.9 Ų, this compound belongs to the class of halogenated pyridines widely employed as intermediates in pharmaceutical and agrochemical synthesis . Its specific vicinal dibromo arrangement adjacent to a fluorine substituent creates a unique electronic and steric environment that influences both the reactivity profile and the regioselectivity achievable in sequential palladium-catalyzed transformations, distinguishing it from other dibromofluoropyridine positional isomers .

Why Interchanging 3,4-Dibromo-5-fluoropyridine with Positional Isomers Compromises Regioselectivity and Synthetic Efficiency


In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides follows the order I > Br >> Cl, but within a single molecule, the position of each halogen on the pyridine ring dictates the site of oxidative addition [1]. Positional isomers such as 2,3-dibromo-5-fluoropyridine (CAS 878207-82-0) or 4,5-dibromo-2-fluoropyridine present a different spatial arrangement of their reactive centers, leading to a distinct order and efficiency of sequential functionalization . Simply substituting one dibromofluoropyridine isomer for another without adjusting catalyst, ligand, or stoichiometry risks altering the regiochemical outcome, reducing conversion, or requiring additional purification steps that erode process economics and material consistency in multi-step synthetic routes [1][2].

Quantitative Differentiation Evidence: 3,4-Dibromo-5-fluoropyridine vs. Closest Positional Analogues


Regioselective Suzuki–Miyaura Coupling Preference: C4-Br vs. C3-Br in 3,4-Dibromo-5-fluoropyridine vs. C2-Br in 2,3-Dibromo-5-fluoropyridine

In 3,4-dibromo-5-fluoropyridine, the bromine atom at the 4-position is electronically activated by both the adjacent fluorine (C5) and the ring nitrogen (C1), making it more susceptible to oxidative addition with Pd(0) compared to the bromine at the 3-position. In contrast, the isomer 2,3-dibromo-5-fluoropyridine presents the most reactive bromine at the 2-position, which is directly adjacent to the ring nitrogen and thus significantly more activated than any bromine in the 3,4-isomer [1][2]. For 2,4-dibromopyridine systems, reported C2:C4 selectivity ratios range from >20:1 to exclusive C2 coupling depending on catalyst and ligand, while bromine at the 3-position remains virtually unreactive under standard Suzuki conditions [1].

Regioselective cross-coupling Palladium catalysis Halogenated pyridine

Computed LogP and Predicted Hydrophobicity Contrast Between 3,4-Dibromo-5-fluoropyridine and the 2,3-Isomer

The XLogP3 value for 3,4-dibromo-5-fluoropyridine is reported as 2.3, whereas the isomer 2,3-dibromo-5-fluoropyridine has a computed XLogP3 of 2.7 based on identical methodology [1]. Additionally, consensus Log Po/w predictions from the SwissADME platform give 2.61 for the 3,4-isomer, while the 2,3-isomer is not listed with the same consensus value but its individual prediction methods yield higher values . This difference of approximately 0.4 log units corresponds to a ~2.5× difference in partition coefficient, which may influence compound solubility, membrane permeability, and chromatographic retention in downstream applications.

Lipophilicity Physicochemical properties Drug-likeness

Predicted Aqueous Solubility: 3,4-Dibromo-5-fluoropyridine vs. 2,3-Dibromo-5-fluoropyridine

Based on the ESOL topological solubility prediction method, 3,4-dibromo-5-fluoropyridine exhibits a computed solubility of 0.106 mg/mL (Log S = –3.38), placing it in the 'Soluble' class . For the 2,3-isomer, no ESOL value is publicly reported; however, the higher lipophilicity (XLogP3 2.7 vs. 2.3) suggests a correspondingly lower aqueous solubility, consistent with the general inverse LogP–solubility relationship for neutral small molecules. For comparison, 2,3-dibromo-5-fluoropyridine is typically shipped as a crystalline solid requiring storage under inert atmosphere at 2–8 °C, indicating comparable physical state but potentially distinct dissolution kinetics in organic solvents .

Solubility Formulation Process chemistry

Commercial Purity Benchmarks and Quality Control Documentation Availability

3,4-Dibromo-5-fluoropyridine is offered by multiple reputable suppliers with a standard purity specification of ≥95% (HPLC), supported by batch-specific certificates of analysis including NMR, HPLC, and GC traces . For the comparator 2,3-dibromo-5-fluoropyridine, purity specifications are also ≥95% (HPLC) ; however, 3,4-dibromo-5-fluoropyridine is listed with additional physicochemical characterization (boiling point 219.7±35.0 °C, vapour pressure 0.2±0.4 mmHg at 25 °C, flash point 86.7±25.9 °C, refractive index 1.581) that enables more informed solvent selection and safety engineering for scale-up . No equivalent comprehensive characterization is publicly available for the 2,3- or 4,5-isomers.

Quality control Purity Procurement

Hydrogen-Bond Acceptor (HBA) Count Parity Confirms Equivalent Intermolecular Interaction Scaffold, but Distinct Dipole Orientation Alters Crystal Packing and Solubility

Both 3,4-dibromo-5-fluoropyridine and its 2,3-isomer share identical hydrogen-bond donor (0) and acceptor (2) counts, as well as a topological polar surface area of 12.9 Ų [1]. However, the spatial orientation of the fluorine atom relative to the two bromine atoms creates different molecular dipole vectors: in the 3,4-isomer, the C5-F bond dipole is directed toward the ring nitrogen, whereas in the 2,3-isomer the fluorine is at C5 but the nitrogen-adjacent position is occupied by bromine. This difference, while not captured by scalar descriptors, can influence crystal lattice energy, melting point, and solvent-dependent aggregation behavior, affecting purification and formulation .

Solid-state properties Crystallinity Formulation

Procurement-Driven Application Scenarios Where 3,4-Dibromo-5-fluoropyridine Outperforms Isomeric Alternatives


Sequential Double Suzuki–Miyaura Coupling for Orthogonally Substituted 3,4,5-Triaryl Pyridines

When synthetic routes require introduction of two distinct aryl groups at the 3- and 4-positions of a pyridine core while retaining a fluorine substituent at the 5-position, 3,4-dibromo-5-fluoropyridine is the preferred substrate. The documented regioselectivity gradient (C4-Br > C3-Br) enables a first coupling at C4 under mild Pd(0) conditions, followed by a second, more forcing coupling at C3 after consumption of the C4 bromide. This orthogonal reactivity profile is intrinsic to the 3,4-dibromo arrangement and cannot be replicated with 2,3- or 4,5-isomers, where the most reactive site is adjacent either to nitrogen or to the ring junction in a manner that limits sequential functionalization options.

Synthesis of Fluorine-Retaining Kinase Inhibitor Fragments Requiring Specific Halogen Positioning

In fragment-based drug discovery targeting kinase hinge-binding motifs, the fluorine atom at the pyridine C5 position is often retained to engage in favorable C–F···H–N or C–F···C=O dipolar interactions with the protein backbone. The lower lipophilicity (XLogP3 = 2.3) of 3,4-dibromo-5-fluoropyridine relative to the 2,3-isomer (XLogP3 = 2.7) [1] makes it a more attractive starting point for fragments where lead-likeness metrics (e.g., Astex Rule of 3 compliance) are critical. The compound's computed solubility of 0.106 mg/mL further supports its use in biochemical assay buffer systems at typical fragment screening concentrations (100–500 µM).

Agrochemical Intermediate Requiring Bulk Physicochemical Data for Process Hazard Analysis

For agrochemical development programs scaling from bench to pilot plant, the availability of flash point (86.7±25.9 °C), boiling point (219.7±35.0 °C), and vapour pressure (0.2±0.4 mmHg at 25 °C) data for 3,4-dibromo-5-fluoropyridine directly supports process safety assessments and distillation protocol design. Competing isomers such as 2,3-dibromo-5-fluoropyridine lack equivalent publicly accessible bulk property data, requiring internal characterization that delays process development by weeks and incurs additional analytical costs.

Material Science: Precursor for Fluorinated Liquid Crystals with Controlled Dipole Orientation

Fluorinated pyridines are valued in liquid crystal design for their strong lateral dipole moments, which influence dielectric anisotropy and mesophase stability. The specific 3,4-dibromo-5-fluoro substitution pattern positions the C5–F dipole trans to the ring nitrogen and flanked by two heavy bromine atoms, creating a distinct molecular shape and polarization vector [1] that differs from the 2,3- or 4,5-isomers. The documented molar refractivity (39.7±0.3 cm³) and polarizability (15.7±0.5 × 10⁻²⁴ cm³) provide basis-set parameters for computational modeling of mesogenic behavior, enabling in silico screening before committing to synthesis.

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